Bienvenue dans la boutique en ligne BenchChem!

Amg-221

11β-HSD1 inhibition biochemical assay enzyme kinetics

AMG 221 is a validated 11β-HSD1 reference inhibitor (Ki=12.8 nM) with population PK-PD parameters established in human adipose tissue (Imax 97.5%, IC50 1.19 ng/mL, keo 0.220 h⁻¹). Unlike other 11β-HSD1 inhibitors, its exposure-response relationship is quantitatively defined, enabling precise dose selection. The compound undergoes extensive metabolism (CYP2C8/CYP3A4), with 8 major active metabolites characterized. Intestinal (0.56) and hepatic (0.32) extraction ratios are precisely quantified, making it essential for PBPK model validation. Procure this validated probe compound to reduce experimental variability and enhance translational relevance.

Molecular Formula C14H22N2OS
Molecular Weight 266.40 g/mol
CAS No. 1095565-81-3
Cat. No. B1667031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmg-221
CAS1095565-81-3
SynonymsAMG-221;  AMG 221;  AMG221.
Molecular FormulaC14H22N2OS
Molecular Weight266.40 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(=NC2CC3CCC2C3)S1)C
InChIInChI=1S/C14H22N2OS/c1-8(2)14(3)12(17)16-13(18-14)15-11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3,(H,15,16,17)/t9-,10+,11+,14+/m1/s1
InChIKeyYCNCXQNUXCHRRX-ZHPDPMBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG 221 (CAS 1095565-81-3) Procurement Guide: 11β-HSD1 Inhibitor with Defined Potency, Selectivity, and Clinical ADME Data


AMG 221 is a potent and selective small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that catalyzes the intracellular conversion of inactive cortisone to active cortisol [1]. Developed as an orally bioavailable clinical candidate for type 2 diabetes mellitus, AMG 221 demonstrates nanomolar inhibitory activity (Ki = 12.8 nM) against human 11β-HSD1 and exhibits selectivity over 11β-HSD2, 17β-HSD1, and glucocorticoid receptors [2]. The compound bears the alternate designation BVT-83370, reflecting its co-development by Amgen and Biovitrum [3]. AMG 221 advanced to Phase I clinical evaluation in healthy obese volunteers, where its pharmacokinetic-pharmacodynamic (PK-PD) relationship was quantitatively characterized [1].

Why AMG 221 Cannot Be Interchanged with Other 11β-HSD1 Inhibitors: Pharmacological and Metabolic Differentiation


Interchanging AMG 221 with other 11β-HSD1 inhibitors without experimental validation introduces significant scientific and procurement risk due to well-documented differences in selectivity profiles, metabolic fate, and species-dependent potency. While multiple 11β-HSD1 inhibitors have entered clinical development (including INCB-13739, BMS-770767, PF-915275, AZD4017, and MK-0916), these compounds belong to distinct chemical series (thiazolones, triazoles, sulfonamides, adamantanes) with divergent enzyme inhibition kinetics, off-target liability profiles, and tissue distribution characteristics [1]. Critically, AMG 221 undergoes extensive oxidative metabolism to at least eight structurally similar yet differentially active metabolites, a profile that is compound-specific and directly impacts exposure-response relationships across species [2]. Substituting AMG 221 with another 11β-HSD1 inhibitor without accounting for these differences would confound PK-PD modeling, invalidate comparative efficacy assessments, and potentially misrepresent safety margins derived from species-specific metabolite exposure data [3].

Quantitative Differentiation Evidence for AMG 221: Potency, Selectivity, PK-PD, and Metabolic Profile


Biochemical Potency: AMG 221 Exhibits Nanomolar 11β-HSD1 Inhibition in Human Enzyme Assays

AMG 221 demonstrates potent inhibition of human 11β-HSD1 in biochemical scintillation proximity assays (SPA). The compound exhibits a Ki of 12.8 nM and an IC50 of 10.1 nM in cell-based assays [1]. In direct comparison, AMG 221 shows approximately 2-fold greater biochemical potency than its major active metabolite M1 (Compound 2), which was determined to be equipotent to the parent compound on human 11β-HSD1 but with substantially different pharmacokinetic properties [2]. This potency profile distinguishes AMG 221 from other 11β-HSD1 inhibitors; for instance, PF-915275 (a Pfizer clinical candidate) exhibits IC50 values in the 100-200 nM range in similar assay formats, representing an approximately 10-fold lower potency than AMG 221 [3].

11β-HSD1 inhibition biochemical assay enzyme kinetics drug discovery

Enzyme Selectivity Profile: AMG 221 Demonstrates Specific 11β-HSD1 Inhibition Without Significant 11β-HSD2 Cross-Reactivity

AMG 221 exhibits high selectivity for 11β-HSD1 over the type 2 isozyme 11β-HSD2, as well as over 17β-HSD1 and glucocorticoid receptors [1]. This selectivity is pharmacologically critical because 11β-HSD2 catalyzes the reverse reaction (converting active cortisol to inactive cortisone) primarily in mineralocorticoid target tissues; inhibition of 11β-HSD2 can lead to cortisol-induced mineralocorticoid receptor activation, resulting in hypertension and hypokalemia [2]. In contrast, non-selective inhibitors such as carbenoxolone (a glycyrrhetinic acid derivative) inhibit both 11β-HSD1 and 11β-HSD2, with reported 11β-HSD2 IC50 values in the low micromolar range, leading to documented adverse cardiovascular effects in clinical studies [2]. The selective profile of AMG 221 provides a distinct advantage over dual 11β-HSD1/11β-HSD2 inhibitors like carbenoxolone, which have been limited by mineralocorticoid-related toxicity [3].

11β-HSD1 selectivity 11β-HSD2 off-target profiling drug safety

Clinical PK-PD Relationship: AMG 221 Demonstrates Defined Adipose Tissue Target Engagement with Quantitative Exposure-Response Parameters

In a Phase I clinical study in healthy obese subjects (n=44), AMG 221 demonstrated a well-characterized PK-PD relationship between plasma concentrations and 11β-HSD1 inhibition in ex vivo subcutaneous adipose tissue samples [1]. Population PK-PD analysis using NONMEM established that the maximal inhibition (Imax) of 11β-HSD1 activity by AMG 221 was 0.975 ± 0.003 (representing 97.5% inhibition) with an IC50 of 1.19 ± 0.12 ng/mL in plasma [1]. Baseline 11β-HSD1 enzyme activity was estimated at 755 ± 61 pmol/mg in adipose tissue. An equilibration rate constant (keo) of 0.220 ± 0.021 h⁻¹ described the temporal delay between plasma and adipose tissue AMG 221 concentrations [1]. In contrast, other 11β-HSD1 inhibitors such as INCB-13739 and BMS-770767 advanced to Phase II trials without published population PK-PD models characterizing adipose tissue target engagement with this degree of quantitative precision [2]. This defined PK-PD relationship enables rational dose selection and regimen design for subsequent efficacy studies.

PK-PD modeling adipose tissue clinical pharmacology target engagement

In Vivo Metabolic Efficacy: AMG 221 Reduces Fed Blood Glucose, Insulin, and Body Weight in Diet-Induced Obesity Mouse Model

In diet-induced obesity (DIO) mice, a widely accepted preclinical model of type 2 diabetes and metabolic syndrome, oral administration of AMG 221 produced significant reductions in fed blood glucose, insulin levels, and body weight [1]. The compound was advanced into a pharmacodynamic model in mouse where it inhibited adipose 11β-HSD1 activity [2]. In comparative studies, the magnitude of body weight reduction achieved with AMG 221 (approximately 17% reduction in HFD-fed mice at doses producing >90% hepatic 11β-HSD1 inhibition) is comparable to or exceeds that reported for other 11β-HSD1 inhibitors evaluated in similar DIO models. However, it is important to note that studies with structurally distinct 11β-HSD1 inhibitors (Compound C and MK-0916) have demonstrated that a significant component of the metabolic effects observed at high doses may occur via 11β-HSD1-independent "off-target" pathways, challenging the interpretation of efficacy solely based on enzyme inhibition [3]. This class-level observation underscores the importance of utilizing well-characterized, reference-standard compounds like AMG 221 that have defined exposure-response relationships.

in vivo efficacy diet-induced obesity type 2 diabetes metabolic syndrome

Preclinical ADME and Metabolite Profiling: AMG 221 Undergoes Extensive Metabolism with Defined Major Active Metabolite M1

AMG 221 undergoes extensive oxidative metabolism, producing at least 38 metabolites in rats as characterized by LC-MS/MS [1]. The major active metabolite, M1 (a monohydroxylated derivative), accounts for 47-59% of total drug-related material in human plasma, followed by parent AMG 221 at 27-40%; other metabolites each represent less than 7% [2]. Critically, metabolite M1 is equipotent to AMG 221 on human 11β-HSD1 but exhibits lower in vivo clearance and higher oral bioavailability in both rat and mouse [3]. In catheterized rat models, AMG 221 demonstrates complete oral absorption with intestinal extraction ratio of 0.56 and hepatic extraction ratio of 0.32, resulting in an absolute oral bioavailability of approximately 30-60% [4]. The compound is moderately protein-bound in human and rat plasma (85-90%), has a calculated logP of 3.757, and is metabolized primarily by CYP2C8 and CYP3A4 in humans [1]. This comprehensive ADME characterization, including cross-species metabolite exposure comparisons, is substantially more detailed than that available for many comparator 11β-HSD1 inhibitors such as PF-915275 or BMS-770767, for which published metabolite profiles and quantitative tissue extraction data are limited [5].

ADME metabolite profiling bioavailability species comparison

Recommended Research and Industrial Applications for AMG 221 (CAS 1095565-81-3)


PK-PD Modeling and Dose Selection for Preclinical and Clinical 11β-HSD1 Inhibitor Studies

AMG 221 is ideally suited as a reference compound for PK-PD modeling studies due to its quantitatively defined exposure-response relationship in adipose tissue. The population PK-PD model established in healthy obese subjects provides validated Imax (97.5% inhibition), IC50 (1.19 ng/mL), and keo (0.220 h⁻¹) parameters that enable prospective dose selection for target tissue engagement [1]. Researchers can utilize these parameters to design studies that achieve predetermined levels of 11β-HSD1 inhibition in adipose tissue, thereby optimizing experimental efficiency and reducing compound waste. The well-characterized temporal delay between plasma concentration and adipose tissue effect (defined by keo) allows accurate prediction of the time course of enzyme inhibition following oral dosing [1].

In Vivo Metabolic Efficacy Studies in Diet-Induced Obesity and Type 2 Diabetes Models

For investigators utilizing diet-induced obesity (DIO) mouse models to evaluate 11β-HSD1 as a therapeutic target for type 2 diabetes or metabolic syndrome, AMG 221 serves as a validated positive control with established efficacy metrics. The compound has demonstrated significant reductions in fed blood glucose, insulin levels, and body weight in DIO mice, with confirmed inhibition of adipose 11β-HSD1 activity [2]. As a reference standard, AMG 221 enables benchmarking of novel 11β-HSD1 inhibitors and provides a basis for cross-study comparisons. However, researchers should be aware of class-level evidence indicating that some metabolic effects of 11β-HSD1 inhibitors at high doses may involve 11β-HSD1-independent mechanisms, underscoring the importance of including appropriate controls and maintaining doses within ranges validated for on-target activity [3].

Metabolite Identification and Cross-Species ADME Comparison Studies

AMG 221 is uniquely valuable for metabolism and ADME research programs requiring a well-characterized, extensively metabolized probe compound. The compound generates at least 38 metabolites in rats, with major active metabolite M1 accounting for 47-59% of plasma exposure in humans [4]. Synthetic standards for all eight major active metabolites have been prepared and characterized, enabling accurate quantification and activity normalization in cross-species comparisons [5]. The compound's metabolism is primarily mediated by CYP2C8 and CYP3A4 in humans, with qualitatively similar metabolic profiles across preclinical species [6]. This comprehensive characterization makes AMG 221 an excellent tool for validating LC-MS/MS metabolite profiling workflows, developing activity-based exposure normalization methods, and assessing the predictivity of in vitro metabolism systems for in vivo outcomes.

Intestinal and Hepatic First-Pass Extraction Studies Using Catheterized Rodent Models

Investigators studying the determinants of oral bioavailability and first-pass metabolism can utilize AMG 221 as a well-characterized probe substrate. Studies in five-catheter rat models have precisely quantified the intestinal extraction ratio (0.56) and hepatic extraction ratio (0.32) for AMG 221, demonstrating that both intestinal and hepatic extraction contribute to first-pass clearance [7]. The compound is completely absorbed from the gut lumen, is not a substrate of P-glycoprotein, and is almost completely metabolized prior to excretion, making it an informative tool for dissecting the relative contributions of intestinal versus hepatic metabolism to oral bioavailability [8]. These defined extraction parameters enable AMG 221 to serve as a reference compound for validating physiologically-based pharmacokinetic (PBPK) models and for training researchers in advanced catheterized animal techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amg-221

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.